molecular formula C22H26N2O5 B3458849 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B3458849
M. Wt: 398.5 g/mol
InChI Key: GZAJOSUHHREILJ-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C22H26N2O5 It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Substitution with 2,6-Dimethoxybenzoyl Group: The piperazine ring is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 2,6-dimethoxybenzoyl-substituted piperazine.

    Addition of 4-Methoxyphenyl Group: Finally, the 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.

Properties

IUPAC Name

2-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-17-9-7-16(8-10-17)18(25)15-23-11-13-24(14-12-23)22(26)21-19(28-2)5-4-6-20(21)29-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOSUHHREILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
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2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

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